molecular formula C19H18N2O4 B5804362 4-(3-ethoxy-4-hydroxybenzylidene)-1-(3-methylphenyl)-3,5-pyrazolidinedione

4-(3-ethoxy-4-hydroxybenzylidene)-1-(3-methylphenyl)-3,5-pyrazolidinedione

Cat. No. B5804362
M. Wt: 338.4 g/mol
InChI Key: NIALPTMNYSJVOA-GDNBJRDFSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazolone derivatives often involves condensation reactions of appropriate benzaldehyde with pyrazolone under reflux conditions in a suitable solvent, such as ethanol or acetic acid. For example, Naganagowda and Petsom (2012) synthesized a novel pyrazolone derivative through the condensation of 2-hydroxy-4-pentadecylbenzaldehyde with 4-amino-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one in ethanol/acetic acid under reflux (Naganagowda & Petsom, 2012).

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives is characterized by X-ray crystallography, revealing their crystalline form and spatial configuration. Zhu and Qiu (2011) investigated the crystal structures of similar Schiff bases, detailing the dimensions and geometrical arrangements that contribute to their stability and reactivity (Zhu & Qiu, 2011).

Chemical Reactions and Properties

Pyrazolone derivatives participate in various chemical reactions, leveraging their active sites for transformations. Abou-Zied and El-Mansory (2014) demonstrated the reactivity of a related compound with donor compounds in the presence of acid, leading to the formation of pyrazolopyrazole derivatives, showcasing the versatility of these compounds in chemical synthesis (Abou-Zied & El-Mansory, 2014).

properties

IUPAC Name

(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(3-methylphenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-25-17-11-13(7-8-16(17)22)10-15-18(23)20-21(19(15)24)14-6-4-5-12(2)9-14/h4-11,22H,3H2,1-2H3,(H,20,23)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIALPTMNYSJVOA-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC(=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC(=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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